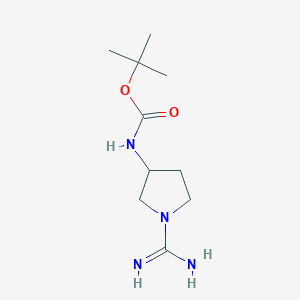
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzo[c][1,2,5]thiadiazol and N,N-bis(4-methoxyphenyl)aniline . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s quinoline core makes it a candidate for studying biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives such as:
1,2-Bis(4-methoxyphenyl)ethyne: Known for its use in organic synthesis and materials science.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Studied for its structural and vibrational properties.
Spiro-CPDT, X59: Used in organic electronics for its unique transport properties.
Compared to these compounds, 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate stands out due to its specific substitution pattern and the presence of both methoxyphenyl and hexylphenyl groups, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C32H33NO4 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H33NO4/c1-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)33-30)32(35)37-21-31(34)25-14-16-26(36-3)17-15-25/h9-20H,4-8,21H2,1-3H3 |
Clave InChI |
DJKPAUWYTOZVNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
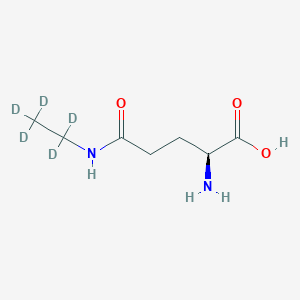
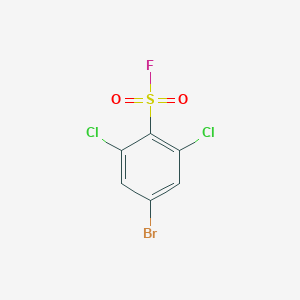


![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)
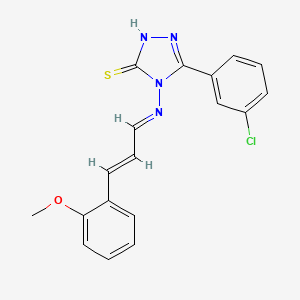
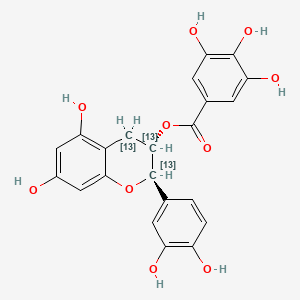

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)


